molecular formula C22H24N6O2 B11533043 7-[(Z)-[(2E)-(4-Methylbenzylidene)hydrazono](3-nitrophenyl)methyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane

7-[(Z)-[(2E)-(4-Methylbenzylidene)hydrazono](3-nitrophenyl)methyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane

Cat. No.: B11533043
M. Wt: 404.5 g/mol
InChI Key: AOVYHHCDYHGDIM-ZAZLJNEYSA-N
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Description

7-(Z)-[(2E)-(4-Methylbenzylidene)hydrazonomethyl]-1,3,5-triazatricyclo[3311~3,7~]decane is a complex organic compound characterized by its unique triazatricyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Z)-[(2E)-(4-Methylbenzylidene)hydrazonomethyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of 4-methylbenzaldehyde with hydrazine to form the hydrazone intermediate.

    Nitration: The hydrazone intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group.

    Cyclization: The nitrated hydrazone undergoes cyclization with a suitable triazatricyclo precursor under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazatricyclo systems and their derivatives.

Biology

Biologically, derivatives of this compound may exhibit antimicrobial, antiviral, or anticancer activities. Research is ongoing to explore its potential as a therapeutic agent.

Medicine

In medicine, the compound’s derivatives are investigated for their potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its stable triazatricyclo core.

Mechanism of Action

The mechanism of action of 7-(Z)-[(2E)-(4-Methylbenzylidene)hydrazonomethyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane involves its interaction with molecular targets such as enzymes or receptors. The nitro and hydrazono groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The triazatricyclo structure provides stability and specificity in these interactions.

Comparison with Similar Compounds

Similar Compounds

    7-(Z)-[(2E)-(4-Methylbenzylidene)hydrazonomethyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane: Similar structure but with a chlorine substituent instead of a nitro group.

    7-(Z)-[(2E)-(4-Methylbenzylidene)hydrazonomethyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane: Contains a methoxy group instead of a nitro group.

Uniqueness

The presence of the nitro group in 7-(Z)-[(2E)-(4-Methylbenzylidene)hydrazonomethyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

Properties

Molecular Formula

C22H24N6O2

Molecular Weight

404.5 g/mol

IUPAC Name

(E)-N-[(E)-(4-methylphenyl)methylideneamino]-1-(3-nitrophenyl)-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine

InChI

InChI=1S/C22H24N6O2/c1-17-5-7-18(8-6-17)10-23-24-21(19-3-2-4-20(9-19)28(29)30)22-11-25-14-26(12-22)16-27(13-22)15-25/h2-10H,11-16H2,1H3/b23-10+,24-21-

InChI Key

AOVYHHCDYHGDIM-ZAZLJNEYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\C34CN5CN(C3)CN(C4)C5

Canonical SMILES

CC1=CC=C(C=C1)C=NN=C(C2=CC(=CC=C2)[N+](=O)[O-])C34CN5CN(C3)CN(C4)C5

Origin of Product

United States

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